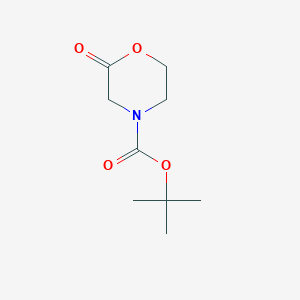

tert-Butyl 2-oxomorpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-oxomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZLTNQMFWCEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501244375 | |

| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140502-97-1 | |

| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140502-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501244375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Method 1: Alkylation and Cyclization

This method involves sequential alkylation and cyclization starting from 2-amino-2-methylpropan-1-ol and ethyl bromoacetate (Source):

-

- Reagents : 2-Amino-2-methylpropan-1-ol, triethylamine, ethyl bromoacetate.

- Conditions : Stirred in THF at 50°C for 4 hours.

- Outcome : Forms an intermediate ester.

-

- Reagents : Di-tert-butyl dicarbonate.

- Conditions : Room temperature overnight.

- Outcome : Introduces the tert-butyloxycarbonyl (Boc) protecting group.

-

- Reagents : p-Toluenesulfonic acid.

- Conditions : Reflux in toluene.

- Outcome : Forms the morpholine ring via intramolecular cyclization.

Key Data:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl bromoacetate | THF | 50°C | 4 h | N/A |

| 2 | Boc₂O | Toluene | RT | 12 h | N/A |

| 3 | p-TsOH | Toluene | Reflux | N/A | ~50% |

Method 2: Direct Carbamate Formation

An alternative approach uses tert-butyl dicarbonate with morpholine derivatives (Source):

- Reaction : Morpholine derivatives react with tert-butyl dicarbonate under basic conditions.

- Conditions : Controlled pH and temperature to avoid side reactions.

- Purification : Chromatography or recrystallization.

Industrial Production Methods

Scalable synthesis involves:

- Large-Scale Reactors : For mixing reagents like morpholine and tert-butyl chloroformate.

- Automated Systems : To maintain precise temperature and reaction time.

- Purification Units : Distillation or crystallization for high-purity yields (Source).

Purification Techniques

- Flash Chromatography : Used to isolate intermediates (e.g., tert-butyl 3-ethyl-5,5-dimethyl-2-oxomorpholine-4-carboxylate) with eluents like ethyl acetate/petroleum ether (Source).

- Recrystallization : Enhances purity by dissolving crude product in minimal solvent and cooling.

Key Research Findings

- Derivative Synthesis : The compound serves as a precursor for substituted morpholinones. For example, ozonolysis and olefination of tert-butyl 3-allyl derivatives yield cyano-functionalized analogs (Source).

- Stability : The tert-butyl group provides steric hindrance, improving stability during reactions (Source).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 2-Amino-2-methylpropan-1-ol | Morpholine derivatives |

| Key Step | Cyclization | Direct carbamate formation |

| Scalability | Moderate | High (industrial) |

| Yield | ~50% | Not reported |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Bases: Triethylamine or sodium hydroxide for substitution reactions.

Major Products:

Oxidation: Leads to the formation of oxo derivatives.

Reduction: Produces alcohols or amines.

Substitution: Results in various substituted morpholine derivatives.

Scientific Research Applications

Organic Synthesis

TBOMC serves as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions, such as oxidation, reduction, and substitution, makes it an essential intermediate in synthetic pathways.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxo derivatives |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Sodium hydroxide | Substituted morpholine derivatives |

Medicinal Chemistry

In medicinal chemistry, TBOMC is investigated for its potential as a therapeutic agent. Studies have shown that it may interact with various biological targets, leading to the development of new drugs. Its structural features allow it to participate in enzyme interactions, which are crucial for drug efficacy.

Research indicates that TBOMC exhibits various biological activities:

- It has been studied for its role in stabilizing pH levels in cell cultures, which is vital for maintaining cellular function.

- Preliminary studies suggest potential anticancer properties and interactions with specific biomolecules.

Case Study 1: Drug Development

A study explored the use of TBOMC in synthesizing a novel class of anticancer agents. The compound was modified to enhance its binding affinity to cancer cell receptors, resulting in improved efficacy compared to existing treatments. The results indicated a significant reduction in tumor growth in preclinical models.

Case Study 2: Agrochemical Applications

TBOMC was utilized as an intermediate in the synthesis of a new herbicide. The compound's unique structure allowed for enhanced selectivity towards target weeds while minimizing effects on non-target species. Field trials demonstrated a substantial increase in crop yield without adverse environmental impacts.

Mechanism of Action

The mechanism by which tert-Butyl 2-oxomorpholine-4-carboxylate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, allowing it to form stable intermediates and products. The pathways involved are primarily those of organic synthesis, where it acts as a versatile intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Several structurally related morpholine derivatives share functional or steric similarities with tert-butyl 2-oxomorpholine-4-carboxylate. Below is a detailed comparison based on structural features, physicochemical properties, and applications.

Structural and Functional Comparisons

Physicochemical Properties

- Boiling Points : The diphenyl-substituted derivatives (e.g., 112741-49-8) exhibit higher molecular weights (353.42 g/mol) and likely elevated boiling points compared to the parent compound (329.8°C) due to increased van der Waals interactions .

- Solubility : The presence of polar groups (e.g., carboxylic acid in 1416445-02-7) enhances water solubility, whereas bulky substituents (e.g., diphenyl groups in 866030-35-5) reduce solubility in polar solvents .

- Stability : The lactone carbonyl in this compound shows instability in NMR analysis, with baseline signal loss, suggesting tautomerism or degradation under certain conditions. In contrast, dimethyl-substituted analogs (e.g., 1416445-02-7) may exhibit enhanced stability due to steric protection .

Biological Activity

Tert-butyl 2-oxomorpholine-4-carboxylate (TBOMC) is an organic compound characterized by a morpholine ring and is known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

TBOMC has the molecular formula CHNO and a CAS number of 1140502-97-1. The compound features a tert-butyl group, which serves as a protecting group in organic synthesis, and a carboxylate functional group that enhances its reactivity.

The biological activity of TBOMC is primarily attributed to its ability to interact with various biomolecules. Its mechanism involves:

- Enzyme Inhibition : TBOMC has been shown to inhibit specific enzymes involved in nucleotide synthesis, affecting DNA replication and repair processes. This inhibition can lead to altered cellular signaling pathways, promoting cell proliferation and differentiation.

- Binding Interactions : The compound interacts with nucleophiles and electrophiles, forming stable intermediates that influence metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses.

Enzyme Modulation

Research indicates that TBOMC can modulate the activity of several enzymes, particularly those involved in nucleotide metabolism. For example, it has been identified as a potential inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria . This suggests that TBOMC may have antibacterial properties.

Cellular Effects

In vitro studies have demonstrated that TBOMC influences cellular signaling pathways. It has been observed to promote cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, the compound's stability under laboratory conditions allows for consistent biological activity over time.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of TBOMC against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antibacterial agent. The study utilized standard disk diffusion methods to assess the effectiveness of TBOMC compared to common antibiotics.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 12 | Amoxicillin |

| Bacillus subtilis | 18 | Vancomycin |

Study on Cancer Cell Lines

Another study focused on the effects of TBOMC on human cancer cell lines. The compound was tested for cytotoxicity using MTT assays, revealing dose-dependent inhibition of cell viability in breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Q & A

Q. What are the common synthetic routes for tert-butyl 2-oxomorpholine-4-carboxylate, and how can reaction efficiency be monitored?

The compound is synthesized via catalytic transfer dehydrogenation using (cyclopentadienone)iron complexes. For example, a reaction with tert-butyl morpholine derivatives in acetone under reflux yields the product. Reaction efficiency is monitored via TLC; however, standard stains (e.g., KMnO₄) may fail to visualize the compound, necessitating purification via flash chromatography with specific solvent gradients (e.g., cyclohexane/MTBE/dichloromethane) .

Q. How should researchers safely handle and store this compound to minimize risks?

Follow GHS precautionary codes: avoid ignition sources (P210), use PPE (P280), and store in sealed, dry containers at 2–8°C (P405). Refer to safety data sheets for hazard statements (H302, H315) and first-aid measures (e.g., skin washing with soap, P305+P351+P338) .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include ¹H/¹³C NMR (e.g., δ 4.42 ppm for morpholine protons, δ 153.5 ppm for carbonyl carbons) and column chromatography for purification. Note that lactone carbonyl signals may be obscured in baseline noise, requiring careful integration .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Optimize catalytic conditions: increase iron catalyst loading, adjust reaction time/temperature, or explore alternative dehydrogenation agents. For instance, using Mo(CO)₆ (as in epoxidation studies) may improve efficiency .

Q. What strategies resolve challenges in detecting this compound via TLC?

When standard stains fail, employ alternative visualization methods (e.g., UV quenching, iodine vapor) or optimize solvent systems (e.g., cyclohexane/MTBE) to enhance band separation. Pre-purification via column chromatography with gradient elution is critical .

Q. How does the tert-butyl group influence the compound’s conformation and stability?

The bulky tert-butyl group stabilizes axial conformations in six-membered rings, as shown in triazinane studies. DFT calculations with explicit solvent models are recommended to predict solution-phase behavior, where equatorial conformers may dominate due to solvation effects .

Q. What role does hydrogen bonding play in the crystallization of this compound?

Graph set analysis (as per Etter’s rules) can identify H-bonding motifs (e.g., N–H···O interactions) that guide crystal packing. These interactions affect melting points, solubility, and polymorph formation, which are critical for reproducibility .

Q. How to interpret NMR spectral anomalies, such as missing carbonyl signals?

Baseline noise for lactone carbonyls (e.g., δ ~170 ppm) may arise from dynamic exchange or low solubility. Use high-field NMR (≥500 MHz), deuterated solvents (CDCl₃), or low-temperature experiments to resolve obscured signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.